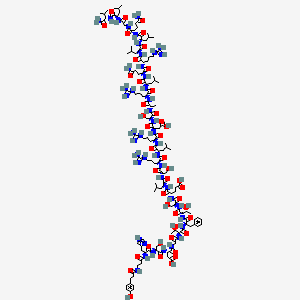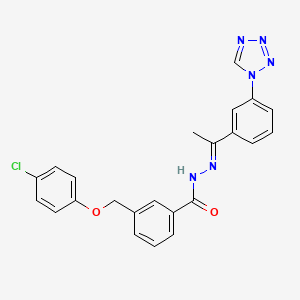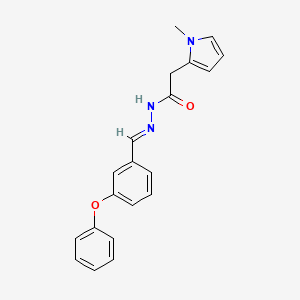
Deamino-tyr-beta-ala-secretin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamino-tyr-beta-ala-secretin is a synthetic peptide analog of secretin, a hormone that plays a crucial role in the regulation of water homeostasis and the secretion of bicarbonate in the pancreas. This compound is often used in scientific research due to its stability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-tyr-beta-ala-secretin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
Deamino-tyr-beta-ala-secretin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Deamino-tyr-beta-ala-secretin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to secretin deficiency or dysfunction.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
作用机制
Deamino-tyr-beta-ala-secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation triggers a cascade of intracellular signaling events, leading to the secretion of bicarbonate and water in the pancreas. The molecular targets and pathways involved include the cAMP-PKA pathway and the regulation of ion channels .
相似化合物的比较
Similar Compounds
Secretin: The natural hormone with similar biological activity but less stability.
Vasoactive Intestinal Peptide (VIP): Another peptide hormone with overlapping functions but different receptor specificity.
Glucagon: A peptide hormone involved in glucose metabolism with some structural similarities.
Uniqueness
Deamino-tyr-beta-ala-secretin is unique due to its enhanced stability and resistance to enzymatic degradation compared to natural secretin. This makes it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
61417-46-7 |
|---|---|
分子式 |
C142H233N45O44 |
分子量 |
3274.6 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[3-[3-(4-hydroxyphenyl)propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H233N45O44/c1-67(2)49-88(131(224)186-111(73(13)14)114(145)207)165-106(199)60-160-116(209)85(36-39-102(143)195)170-125(218)91(52-70(7)8)177-127(220)92(53-71(9)10)175-119(212)82(28-22-45-157-140(148)149)167-122(215)86(37-40-103(144)196)171-126(219)90(51-69(5)6)173-118(211)81(27-21-44-156-139(146)147)166-115(208)74(15)163-133(226)98(62-188)181-130(223)97(58-110(205)206)179-121(214)83(29-23-46-158-141(150)151)168-124(217)89(50-68(3)4)174-120(213)84(30-24-47-159-142(152)153)169-134(227)99(63-189)182-128(221)93(54-72(11)12)176-123(216)87(38-42-108(201)202)172-135(228)101(65-191)184-138(231)113(76(17)193)187-132(225)94(55-78-25-19-18-20-26-78)180-137(230)112(75(16)192)185-107(200)61-161-117(210)96(57-109(203)204)178-136(229)100(64-190)183-129(222)95(56-79-59-154-66-162-79)164-105(198)43-48-155-104(197)41-33-77-31-34-80(194)35-32-77/h18-20,25-26,31-32,34-35,59,66-76,81-101,111-113,188-194H,21-24,27-30,33,36-58,60-65H2,1-17H3,(H2,143,195)(H2,144,196)(H2,145,207)(H,154,162)(H,155,197)(H,160,209)(H,161,210)(H,163,226)(H,164,198)(H,165,199)(H,166,208)(H,167,215)(H,168,217)(H,169,227)(H,170,218)(H,171,219)(H,172,228)(H,173,211)(H,174,213)(H,175,212)(H,176,216)(H,177,220)(H,178,229)(H,179,214)(H,180,230)(H,181,223)(H,182,221)(H,183,222)(H,184,231)(H,185,200)(H,186,224)(H,187,225)(H,201,202)(H,203,204)(H,205,206)(H4,146,147,156)(H4,148,149,157)(H4,150,151,158)(H4,152,153,159)/t74-,75+,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 |
InChI 键 |
SSNOLQGOKGOOCG-DSOQYHOLSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)



![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)
![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)


![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)

![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
